Cas no 1211974-04-7 ((2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one)

(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- (2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one
- (E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one
- Z290924488
- 1211974-04-7
- (E)-3-phenyl-1-(2-phenylmorpholino)prop-2-en-1-one
- 3-Phenyl-1-(2-phenylmorpholino)prop-2-en-1-one
- VU0522118-1
- AKOS024520385
- F5831-4966
-
- インチ: 1S/C19H19NO2/c21-19(12-11-16-7-3-1-4-8-16)20-13-14-22-18(15-20)17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+
- InChIKey: KZUKRGCSUJFSIG-VAWYXSNFSA-N
- ほほえんだ: O1CCN(C(/C=C/C2C=CC=CC=2)=O)CC1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 293.141578849g/mol
- どういたいしつりょう: 293.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-4966-15mg |
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
1211974-04-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5831-4966-5mg |
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
1211974-04-7 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
Life Chemicals | F5831-4966-2μmol |
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
1211974-04-7 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
Life Chemicals | F5831-4966-1mg |
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
1211974-04-7 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
Life Chemicals | F5831-4966-5μmol |
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
1211974-04-7 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
Life Chemicals | F5831-4966-10μmol |
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
1211974-04-7 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
Life Chemicals | F5831-4966-2mg |
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
1211974-04-7 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
Life Chemicals | F5831-4966-3mg |
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
1211974-04-7 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
Life Chemicals | F5831-4966-4mg |
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
1211974-04-7 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
Life Chemicals | F5831-4966-10mg |
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
1211974-04-7 | 90%+ | 10mg |
$79.0 | 2023-11-21 |
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one 関連文献
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-oneに関する追加情報
Introduction to (2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one (CAS No. 1211974-04-7)
(2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one, also known by its CAS number 1211974-04-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of morpholino derivatives and has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases and disorders.
The molecular structure of (2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one is characterized by a conjugated double bond and a morpholine ring, which are key features contributing to its unique chemical and biological properties. The presence of these functional groups allows the compound to interact with specific biological targets, making it a valuable candidate for drug development.
Recent studies have highlighted the potential of (2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate the activity of certain enzymes and receptors involved in the pathogenesis of these conditions, thereby offering a novel approach to disease management.
In addition to its neuroprotective effects, (2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one has also demonstrated promising anti-inflammatory properties. In vitro and in vivo studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are key factors in the development and progression of inflammatory diseases.
The pharmacokinetic profile of (2E)-3-phenyl-1-(2-phenylmorpholin-4-y l)prop - 2 - en - 1 - one has been extensively evaluated to ensure its suitability for clinical use. Studies have shown that the compound exhibits good oral bioavailability and a favorable half-life, making it an attractive candidate for further development as an oral medication. Additionally, its low toxicity profile and minimal side effects have been confirmed through preclinical trials, further supporting its potential as a safe and effective therapeutic agent.
The synthesis of (2E)-3 - phenyl - 1 - ( 2 - phen yl morpholin - 4 - yl ) prop - 2 - en - 1 - one involves several well-established chemical reactions, including condensation and cyclization steps. The efficiency and scalability of these synthetic routes have been optimized to facilitate large-scale production for clinical trials and commercial use.
In conclusion, (2E)-3 - phen yl - 1 - ( 2 - phen yl morpholin - 4 - yl ) prop - 2 - en - 1 - one (CAS No. 1211974 - 04 - 7) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an exciting candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its full potential, with the hope of bringing new treatment options to patients suffering from various diseases and disorders.
1211974-04-7 ((2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one) 関連製品
- 1804046-71-6(3-Fluoro-2-(2-oxopropyl)mandelic acid)
- 1806424-94-1(Ethyl 2-amino-5-(2-carboxyethyl)benzoate)
- 221289-31-2(Lethedioside A)
- 1694784-99-0(3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione)
- 2031259-15-9((2-chloro-1-benzofuran-3-yl)methanamine hydrochloride)
- 2229492-04-8(3-{pyrazolo1,5-apyrimidin-6-yl}propanal)
- 51070-55-4(3-(methylamino)-1λ?-thiolane-1,1-dione)
- 1396813-03-8(7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide)
- 6421-05-2(4H-1,2,4-Triazole-3,4-diamine hydrochloride)
- 898754-19-3(2'-Methyl-3-(2-thiomethylphenyl)propiophenone)




